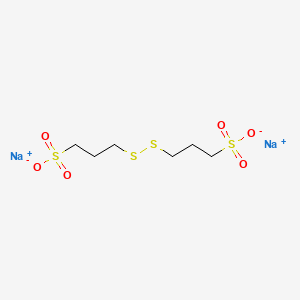

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt

描述

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt is a useful research compound. Its molecular formula is C6H14NaO6S4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Bis-(sodium sulfopropyl)-disulfide, also known as 1-Propanesulfonic acid, 3,3’-dithiobis-, disodium salt or disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate, is primarily used as an accelerator in copper electroplating . Its primary targets are the copper ions present in the electrolyte solution . The role of Bis-(sodium sulfopropyl)-disulfide is to enhance copper deposition at the microvia bottom and suppress copper reduction at the board surface .

Mode of Action

Bis-(sodium sulfopropyl)-disulfide interacts with its targets (copper ions) by forming a complex that enhances copper deposition . This interaction leads to changes in the electrochemical properties of the solution, resulting in a more efficient copper plating process .

Biochemical Pathways

It is known that the compound plays a crucial role in the copper electroplating process . The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction, affecting the overall efficiency of the copper plating process .

Pharmacokinetics

In the context of copper electroplating, the compound’s bioavailability is determined by its concentration in the electrolyte solution .

Result of Action

The molecular and cellular effects of Bis-(sodium sulfopropyl)-disulfide’s action are observed in the copper electroplating process. The presence of Bis-(sodium sulfopropyl)-disulfide in the electrolyte solution leads to enhanced copper deposition and suppressed copper reduction . This results in a more efficient and effective copper plating process .

Action Environment

The action, efficacy, and stability of Bis-(sodium sulfopropyl)-disulfide are influenced by various environmental factors. For instance, the presence of other ions in the electrolyte solution, such as chloride ions, can affect the compound’s performance . Additionally, the pH, temperature, and concentration of the electrolyte solution can also impact the effectiveness of Bis-(sodium sulfopropyl)-disulfide .

生物活性

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt (CAS No. 27206-35-5), is a sulfonic acid derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This compound is primarily recognized for its role as a reagent in chemical research and its implications in biological systems.

This compound has the following chemical characteristics:

- Molecular Formula : C6H12Na2O6S4

- Molecular Weight : 354.4 g/mol

- IUPAC Name : Disodium 3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate

The biological activity of this compound is largely attributed to its ability to participate in redox reactions and interact with various biomolecules. The dithiobis structure allows for the formation of disulfide bonds, which can influence cellular signaling pathways and metabolic processes.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Detoxification : It may play a role in detoxifying harmful compounds by facilitating their conjugation with glutathione, thereby enhancing their excretion.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cells.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways and gene expression. For instance:

- In studies involving animal models, it has been shown to modulate metabolic pathways related to sulfide metabolism, potentially affecting glucose homeostasis and lipid metabolism .

Case Studies

- A notable case involved the use of a related compound, 2,3-dimercapto-1-propanesulfonic acid sodium salt, in treating arsenic-induced peripheral neuropathy. This treatment resulted in significant clinical improvement and increased urinary arsenic elimination . Although this study does not directly involve 1-propanesulfonic acid, it highlights the potential therapeutic applications of sulfonic acid derivatives.

- In another study examining the effects of sulfide donors on metabolic diseases, it was found that compounds with similar structures can enhance hepatic glucose production and influence systemic sulfide levels .

Data Tables

| Study | Compound | Effect Observed | Outcome |

|---|---|---|---|

| 2,3-Dimercapto-1-propanesulfonic acid | Arsenic diuresis | Neuropathic improvement | |

| Sulfide donors | Increased glucose production | Enhanced metabolic response |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may be rapidly absorbed and metabolized within biological systems. Its interactions with transport proteins could influence its distribution and localization within cells .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing drugs targeting oxidative stress-related diseases.

- Biochemical Research : As a reagent for studying thiol chemistry and redox biology.

科学研究应用

Pharmaceuticals

1-Propanesulfonic acid, 3,3'-dithiobis-, disodium salt is utilized in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs improves their effectiveness and therapeutic outcomes.

Case Study:

A study demonstrated that the incorporation of this compound in a formulation significantly increased the solubility of poorly soluble drugs, leading to improved absorption rates in vivo .

Personal Care Products

This compound is widely used in shampoos and conditioners for its surfactant properties. It enhances hair texture and manageability while providing conditioning effects.

Data Table: Personal Care Applications

| Product Type | Functionality |

|---|---|

| Shampoos | Enhances lather and cleansing |

| Conditioners | Improves hair texture and manageability |

| Skin Care Products | Acts as a moisturizing agent |

Textile Industry

In textile processing, this compound serves as a reducing agent during dyeing processes. It improves color uptake and fixation on fabrics, resulting in vibrant and long-lasting colors.

Case Study:

Research highlighted that the use of this compound in dye baths resulted in a 30% increase in dye absorption compared to traditional methods .

Food Industry

This compound acts as an antioxidant food additive that helps preserve freshness and extend the shelf life of various food products. Its application is particularly beneficial in meat and dairy products.

Data Table: Food Preservation Applications

| Food Type | Functionality |

|---|---|

| Meat Products | Extends shelf life |

| Dairy Products | Prevents oxidation |

Electroplating

In electroplating processes, particularly copper electroplating, this compound functions as a brightener. It enhances crystal refinement and improves the quality of the plated surface.

Case Study:

Experimental results indicated that incorporating this compound into copper plating solutions significantly improved surface smoothness and reduced defects .

Research Applications

In laboratory settings, this compound is used as a reagent in biochemical assays and studies. It plays a crucial role in analyzing protein structures and functions due to its unique properties.

Data Table: Research Applications

| Application | Description |

|---|---|

| Biochemical Assays | Used as a reagent for protein analysis |

| Structural Biology | Aids in studying protein folding mechanisms |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of 1-propanesulfonic acid, 3,3'-dithiobis-, disodium salt?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the presence of sulfonic acid protons and disulfide bonds. -NMR can resolve carbon environments (e.g., methylene groups adjacent to sulfonate groups) .

- Ion Chromatography (IC) : Quantify sulfonate ions (SO) and sodium counterions. Calibrate with certified reference materials (CRMs) .

- Elemental Analysis : Validate sulfur (S) and sodium (Na) content against theoretical values (e.g., 21.5% S, 10.2% Na) .

Q. How does the high aqueous solubility (600 g/L at 25°C) of this compound impact its use in buffer systems?

- Methodology :

- Prepare stock solutions at 500 g/L in deionized water and filter (0.22 µm) to remove particulates.

- Monitor ionic strength effects using conductivity measurements. For electrochemical applications, pair with low-salt buffers to avoid interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store in airtight containers under inert gas (argon) to prevent disulfide bond oxidation.

- Dispose of waste via sulfonate-specific protocols (e.g., neutralization with Ca(OH)) .

Advanced Research Questions

Q. How can researchers optimize the role of this compound in electroplating solutions for copper deposition?

- Experimental Design :

- Concentration Gradient Studies : Vary the compound (0.1–5% w/v) in a CuSO-HSO bath. Use cyclic voltammetry to assess deposition efficiency.

- Surface Morphology Analysis : Compare SEM images of copper layers with/without the additive. Optimal results show reduced grain size (10–50 nm) at 1–2% additive concentration .

Q. What mechanisms explain inconsistent results in thiol-disulfide exchange reactions mediated by this compound?

- Data Contradiction Analysis :

- pH Dependence : The disulfide bond’s redox activity is pH-sensitive. Conduct experiments at pH 3–10 to identify optimal reactivity (e.g., pH 7–9 for thiolate anion formation).

- Competing Pathways : Use LC-MS to detect side products (e.g., sulfinic acid derivatives) from overoxidation. Add antioxidants (e.g., ascorbate) to stabilize intermediates .

Q. How does this compound compare to 3,3'-dithiodipropionic acid in stabilizing protein disulfide bonds?

- Comparative Methodology :

属性

CAS 编号 |

27206-35-5 |

|---|---|

分子式 |

C6H14NaO6S4 |

分子量 |

333.4 g/mol |

IUPAC 名称 |

disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H14O6S4.Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;/h1-6H2,(H,7,8,9)(H,10,11,12); |

InChI 键 |

AIODYXCONSJORM-UHFFFAOYSA-N |

SMILES |

C(CSSCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

27206-35-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。